molecular formula C12H18ClNO B14500682 N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride CAS No. 63560-79-2

N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride

Cat. No.: B14500682
CAS No.: 63560-79-2
M. Wt: 227.73 g/mol
InChI Key: PGYPBGPUEHECRI-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is a quaternary ammonium compound with a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and an oxirane ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride typically involves the reaction of benzyl chloride with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with epichlorohydrin to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Diols are the major products.

    Reduction: Secondary amines are formed.

    Substitution: Various substituted benzyl derivatives are produced.

Scientific Research Applications

N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The antimicrobial activity of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is primarily due to its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Benzethonium chloride: Known for its use in topical antiseptics and disinfectants.

Uniqueness

N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for chemical modifications. This structural feature distinguishes it from other quaternary ammonium compounds and expands its range of applications.

Properties

CAS No.

63560-79-2

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

benzyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C12H18NO.ClH/c1-13(2,9-12-10-14-12)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

PGYPBGPUEHECRI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1CO1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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